molecular formula C19H21NO B081057 1-Benzyl-4-(4-methoxyphenyl)piperidine CAS No. 13314-69-7

1-Benzyl-4-(4-methoxyphenyl)piperidine

Cat. No. B081057
CAS RN: 13314-69-7
M. Wt: 281.4 g/mol
InChI Key: UKPAKYMOHCOFAU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)piperidine is a compound that is closely related to 4-Benzylpiperidine . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .


Synthesis Analysis

The synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine involves several steps. For instance, one method involves the hydrolysis of the key alpha-aminonitrile intermediate . Another method involves the addition of AlCl3 to a solution of 1-benzyl-4-methyl-4-piperidinol.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)piperidine is complex. It includes a benzyl group, a piperidine ring, and a methoxyphenyl group . The exact structure can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-4-(4-methoxyphenyl)piperidine are diverse. For example, it can undergo hydrolysis to form an alpha-aminonitrile intermediate . It can also react with AlCl3 in the presence of benzene.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(4-methoxyphenyl)piperidine include a molecular weight of 342.87 . It should be stored at a temperature of 2-8°C .

Safety And Hazards

Safety data sheets indicate that 1-Benzyl-4-(4-methoxyphenyl)piperidine should be handled with care . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Future Directions

Piperidines, including 1-Benzyl-4-(4-methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPAKYMOHCOFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632588
Record name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-methoxyphenyl)piperidine

CAS RN

13314-69-7
Record name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 0.0695 g) is added to a mixture of 1-benzyl-1,2,3,6-tetrahydro-4-(4-methoxyphenyl)pyridine (XVI, Step 2, 0.6843 g, 2.4 mmol) in methanol/hydrochloric acid and the mixture is shaken overnight under approximately 40 psi of hydrogen. Additional palladium on carbon and concentrated hydrochloric acid are added and the mixture is again shaken overnight under hydrogen. The palladium on carbon then is filtered off and the filtrate is concentrated. The residue is partitioned between dichloromethane and saturated sodium bicarbonate and the combined organic phases are backwashed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated to give 1-benzyl-4-(4-methoxyphenyl)piperidine (XVIII), NMR (CDCl3) 1.77, 2.07, 2.45, 3.00, 3.55, 3.78, 6.85, 7.16 and 7.31 δ.
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Synthesis routes and methods II

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